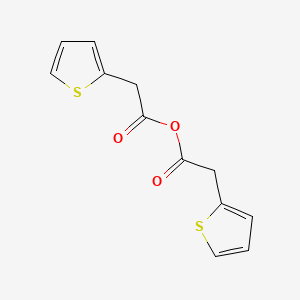

(Thiophen-2-yl)acetic anhydride

Description

Properties

CAS No. |

63521-93-7 |

|---|---|

Molecular Formula |

C12H10O3S2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

(2-thiophen-2-ylacetyl) 2-thiophen-2-ylacetate |

InChI |

InChI=1S/C12H10O3S2/c13-11(7-9-3-1-5-16-9)15-12(14)8-10-4-2-6-17-10/h1-6H,7-8H2 |

InChI Key |

AFJUXKJRISUSPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CC(=O)OC(=O)CC2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Anhydrides

2.1. Acetic Anhydride

- Reactivity: Acetic anhydride is a benchmark acylating agent. However, unlike (thiophen-2-yl)acetic anhydride, it reacts with isoquinoline and phthalazine to form dihydro derivatives (e.g., 2-acetyl-1,2-dihydroisoquinoline-1-acetic acid) via addition to C=N bonds .

- Electronic Effects : The absence of the thiophene ring in acetic anhydride reduces its electron-donating capacity, leading to lower regioselectivity in cycloadditions compared to this compound .

2.2. 4,5-Dichlorophthalic Anhydride

- Electrophilicity : The electron-withdrawing chlorine substituents in 4,5-dichlorophthalic anhydride enhance its electrophilicity, enabling reactions with amines and thiophene derivatives (e.g., forming 4,5-dichloro-2-((3-(ethoxycarbonyl)thiophen-2-yl)carbamoyl)benzoic acid) . In contrast, this compound’s reactivity is modulated by the electron-rich thiophene, favoring nucleophilic acylations over electrophilic substitutions .

2.3. Mixed Anhydrides (e.g., Acetic-Propionic Anhydride)

- Steric and Electronic Profiles : Mixed anhydrides often exhibit intermediate reactivity. However, this compound’s thiophene ring provides π-stacking interactions in catalytic pockets, as seen in docked poses of 4-phenyl-(thiophen-2-yl)acetic acid derivatives, enhancing binding affinity in bioactive molecules .

Comparative Reactivity in Key Reactions

Spectral and Physical Properties

Q & A

Q. Challenges :

- Overlapping spectral bands require advanced chemometric analysis (e.g., BTEM) to isolate pure-component spectra .

Advanced: What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?

Answer:

The anhydride’s electrophilic carbonyl groups facilitate nucleophilic acyl substitution , critical in forming heterocycles like thiazoles and oxazoles:

- Thiazolidine Synthesis : Reaction with thiosemicarbazides proceeds via imine formation, followed by cyclization catalyzed by acetic anhydride’s acetylating power .

- Oxazolone Formation : Condensation with aromatic aldehydes in acetic acid/acetic anhydride mixtures generates spiro-oxazolones via tandem acylation and cyclodehydration .

Q. Contradictions in Literature :

- Pyridine vs. Solvent-Free Conditions: Pyridine enhances cyclization yields (e.g., 85% in pyridine vs. 72% in solvent-free systems) due to its dual role as base and catalyst .

Advanced: How do researchers address conflicting data on the stability of this compound in aqueous systems?

Answer:

Stability studies use controlled humidity experiments and accelerated degradation tests :

- Humidity Sensitivity : The anhydride hydrolyzes rapidly in water (t₁/₂ < 1 h at 25°C), forming (thiophen-2-yl)acetic acid. This necessitates anhydrous storage (e.g., molecular sieves) .

- pH-Dependent Degradation : Hydrolysis accelerates under alkaline conditions (pH > 8) due to nucleophilic attack by hydroxide ions .

Q. Mitigation Strategies :

- Use of aprotic solvents (e.g., THF, DCM) during synthesis.

- Inert atmosphere (N₂/Ar) to prevent moisture ingress .

Basic: What safety protocols are critical when handling this compound?

Answer:

Safety measures align with acetic anhydride’s hazards (flammability, corrosivity):

- PPE : Acid-resistant gloves (nitrile), goggles, and lab coats .

- Ventilation : Fume hoods to limit exposure to vapors (TLV: 5 ppm) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (vermiculite) .

Q. Toxicological Data :

| Parameter | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | 1780 mg/kg | |

| LC50 (inhalation, rat) | 1000 ppm/4h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.